molecular formula C6H9NO4-2 B1246484 Meso-2,2'-iminodipropanoate

Meso-2,2'-iminodipropanoate

Cat. No.: B1246484
M. Wt: 159.14 g/mol
InChI Key: FIOHTMQGSFVHEZ-ZXZARUISSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Meso-2,2'-iminodipropanoate (IUPAC name: 2-[(1-carboxyethyl)amino]propanoic acid) is a meso compound characterized by two propanoate groups linked via an imino group. It is naturally occurring in marine organisms such as scallops (Patinopecten yessoensis) and squids (Todarodes pacificus) . As a meso compound, it possesses multiple stereocenters but remains optically inactive due to an internal plane of symmetry that renders its mirror images superimposable . This symmetry arises from the spatial arrangement of substituents, which cancels out chirality despite the presence of stereogenic centers .

Properties

Molecular Formula

C6H9NO4-2

Molecular Weight

159.14 g/mol

IUPAC Name

(2R)-2-[[(1S)-1-carboxylatoethyl]amino]propanoate

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/p-2/t3-,4+

InChI Key

FIOHTMQGSFVHEZ-ZXZARUISSA-L

Isomeric SMILES

C[C@H](C(=O)[O-])N[C@@H](C)C(=O)[O-]

Canonical SMILES

CC(C(=O)[O-])NC(C)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural and Stereochemical Properties of Meso-2,2'-Iminodipropanoate and Related Compounds

Compound Structure Stereocenters Optical Activity Internal Symmetry Plane Biological/Pharmacological Role
This compound Two propanoate groups linked by an imino group; planar symmetry 2 Inactive Yes Found in marine organisms
Meso-tartaric acid Two hydroxyl and two carboxylic acid groups on a four-carbon chain 2 Inactive Yes Industrial use (food additives, chelators)
Meso-2,3-dibromobutane Two bromine atoms on adjacent carbons in a butane chain 2 Inactive Yes Educational model for stereochemistry
Meso-2,5-dibromoadipate Two bromine atoms on a six-carbon diacid ester 2 Inactive Yes Synthetic intermediate in organic chemistry
dl-2,2'-Diaryl derivatives Aryl groups on a thiazolidinedione scaffold 2 Active (dl) No (dl) / Yes (meso) Anti-inflammatory agents (meso isomers more active)

Key Observations:

  • Meso compounds share structural symmetry that negates optical activity, even with stereocenters. For example, meso-tartaric acid and this compound both exhibit planar symmetry .
  • Unlike racemic mixtures (e.g., dl-tartaric acid), meso compounds are single, achiral entities rather than 50:50 enantiomeric mixtures .

Optical Activity and Chirality

This compound’s lack of optical activity contrasts with chiral analogs like its enantiomeric counterparts. For example:

  • D- and L-tartaric acid : Optically active enantiomers with distinct rotations, unlike meso-tartaric acid .
  • dl-2,2'-Diaryl derivatives : The dl-isomers exhibit optical activity, whereas meso isomers are inactive despite identical stereocenters .

Mechanism of Inactivity: The internal symmetry plane in meso compounds allows their mirror images to overlap perfectly. For instance, rotating this compound 180° along its central axis produces an identical configuration, negating chirality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meso-2,2'-iminodipropanoate
Reactant of Route 2
Reactant of Route 2
Meso-2,2'-iminodipropanoate

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